5-[(2-ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
This compound is a structurally complex tricyclic system featuring a fused 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one core. Key substituents include a 2-ethoxyphenylmethyl group at position 5 and a 4-nitrophenylmethylsulfanyl group at position 2. The methylsulfanyl moiety may enhance lipophilicity and participate in non-covalent interactions. While direct crystallographic data for this compound are unavailable, its structural complexity suggests the use of programs like SHELX for refinement and analysis in related studies .
Properties
IUPAC Name |
5-[(2-ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S2/c1-2-33-20-8-4-3-6-17(20)14-28-24(30)22-21(19-7-5-13-26-23(19)35-22)27-25(28)34-15-16-9-11-18(12-10-16)29(31)32/h3-13H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJYOSMAHBQBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-ethoxyphenyl)methyl]-4-[(4-nitrophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups including ethoxyphenyl and nitrophenyl moieties. This structural complexity is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S |
| Molecular Weight | 397.46 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of nitrophenyl compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Anticancer Activity
Several studies have explored the anticancer potential of compounds containing triazole and thiazole rings. These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific compound under review may exhibit similar mechanisms due to the presence of the triazatricyclo structure.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The nitrophenyl group may interact with enzymes involved in cellular processes, leading to inhibition.
- Cell Membrane Disruption : The ethoxyphenyl moiety could facilitate penetration into lipid membranes, enhancing cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of nitrophenyl derivatives against bacterial strains such as E. coli and S. aureus. The results demonstrated that modifications in the phenyl groups significantly enhanced antibacterial activity .
Study 2: Anticancer Properties
In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with similar tricyclic structures induced apoptosis at micromolar concentrations. The study highlighted the importance of the thiazole ring in mediating these effects through caspase activation .
Comparison with Similar Compounds
Nitrobenzyl Derivatives
describes compounds with 4-nitrobenzyl groups, such as methyl(4-(4-nitrobenzyl)phenyl)sulfane (s-15) and 4-(4-nitrobenzyl)benzaldehyde (s-4) . These share the nitrobenzyl motif with the target compound but lack the tricyclic core. Key comparisons:
- Electronic Effects: The nitro group in all compounds enhances electrophilicity, but in the target compound, this is counterbalanced by the electron-donating ethoxy group, creating a polarized electronic environment .
- Reactivity: Aldehyde-containing analogues (e.g., s-4) are prone to nucleophilic addition, whereas the target compound’s cyclic amide and thioether groups may favor ring-opening or oxidation reactions .
Sulfanyl-Containing Analogues
Physicochemical Properties (Inferred)
- Solubility: The nitro group reduces solubility in polar solvents, but the ethoxy and sulfanyl groups may mitigate this effect through weak polar interactions.
- Stability: The tricyclic core likely enhances thermal stability compared to linear analogues like s-15 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
